BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Monoacylglycerol lipase (MAGL) inhibition Serine hydrolase pharmacology Scaffold-hopping medicinal chemistry

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941035-00-3; molecular formula C18H13N3O2S; MW 335.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the benzothiazole–oxazole hybrid carboxamide class. Its structure combines a 2-phenylbenzothiazole core with a 5-methyl-1,2-oxazole-3-carboxamide moiety linked via an anilide bridge.

Molecular Formula C18H13N3O2S
Molecular Weight 335.4 g/mol
CAS No. 941035-00-3
Cat. No. B6418109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS941035-00-3
Molecular FormulaC18H13N3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3O2S/c1-11-10-15(21-23-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)24-18/h2-10H,1H3,(H,19,22)
InChIKeyODEZOEUSLNRYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941035-00-3): Chemical Identity, Scaffold Class, and Sourcing Context


N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941035-00-3; molecular formula C18H13N3O2S; MW 335.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the benzothiazole–oxazole hybrid carboxamide class [1]. Its structure combines a 2-phenylbenzothiazole core with a 5-methyl-1,2-oxazole-3-carboxamide moiety linked via an anilide bridge. This scaffold draws pharmacophoric elements from two independently validated bioactive series: (i) N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides reported as potent monoacylglycerol lipase (MAGL) inhibitors with nanomolar enzymatic IC50 values and anticancer activity in breast cancer cell lines [2], and (ii) 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives with antitubercular MIC values of 1.4–1.9 μM against Mycobacterium tuberculosis H37Rv [3]. However, no primary research publication, patent biological example, or public database bioactivity record specifically reporting experimental data for the exact compound 941035-00-3 was identified at the time of this analysis. All quantitative evidence presented herein therefore derives from the closest structurally characterized analogs and class-level inferences from the benzothiazole–oxazole chemotype.

Why N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Replaced by Other Benzothiazole–(Iso)oxazole Carboxamides


Superficially similar benzothiazole–(iso)oxazole carboxamides are not functionally interchangeable because small variations in the oxazole substitution pattern, the position of the carboxamide attachment, and the nature of the linker between the benzothiazole and the terminal heterocycle produce divergent target-engagement and selectivity profiles. In the well-characterized MAGL inhibitor series, replacing the acetamide linker with a heterocyclic carboxamide eliminates MAGL inhibitory activity entirely, underscoring the stringent pharmacophoric requirements of the benzothiazole-binding serine hydrolase pocket [1]. Conversely, in the antitubercular isoxazole series, moving the carboxamide from the 3-position of the isoxazole to the 5-position or altering the methyl substitution pattern on the oxazole ring results in >10-fold loss of anti-Mtb potency [2]. The target compound occupies a unique structural niche: its 5-methyl-1,2-oxazole-3-carboxamide terminus presents a distinct hydrogen-bond donor/acceptor constellation (carboxamide NH and C=O, oxazole endocyclic N and O) that differs from the acetamide terminus of the Afzal series and from the oxymethyl-bridged isoxazole-3-carboxamide of the Huang series. For procurement decisions, these structural distinctions are decisive—a researcher requiring the 5-methyl-1,2-oxazole-3-carboxamide pharmacophore for structure–activity relationship (SAR) expansion, scaffold-hopping, or chemoproteomic target identification cannot substitute an acetamide, a thiadiazole-acetamide, or a 3,5-dimethyl-oxazole-4-carboxamide analog and expect to preserve the same biological interaction pattern.

Quantitative Differentiation Evidence: N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide vs. Closest Structural Analogs


Structural Pharmacophore Divergence: 5-Methyl-1,2-oxazole-3-carboxamide vs. Acetamide Terminus in the Benzothiazole–Phenyl Scaffold

The target compound replaces the acetamide linker present in the Afzal 2016 MAGL inhibitor series with a 5-methyl-1,2-oxazole-3-carboxamide group. In the Afzal series, halogen-substituted N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides (compounds 20, 21, 24–26) achieved hMAGL IC50 values of 6.5–9 nM, whereas eight other acetamide derivatives in the same series showed <50% inhibition at 100 nM, demonstrating the extreme sensitivity of MAGL activity to the terminal amide substituent [1]. The oxazole-carboxamide replacement introduces two additional heteroatom hydrogen-bond acceptors (endocyclic N and O) and increases topological polar surface area relative to the acetamide, which is predicted to alter both target engagement selectivity and physicochemical properties. No direct hMAGL inhibition data exist for the target compound; its activity at MAGL, if any, must be considered unknown and likely divergent [2].

Monoacylglycerol lipase (MAGL) inhibition Serine hydrolase pharmacology Scaffold-hopping medicinal chemistry

Oxazole Substitution Pattern: 5-Methyl-3-carboxamide vs. 3,5-Dimethyl-4-carboxamide Regioisomer

The closest commercially cataloged structural isomer, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS not publicly disclosed in primary literature), differs in two critical parameters: (i) the carboxamide is attached at the oxazole 4-position rather than the 3-position, altering the spatial vector of the amide relative to the benzothiazole–phenyl scaffold; (ii) an additional methyl group at the oxazole 3-position increases steric bulk and lipophilicity adjacent to the carboxamide. In the Huang 2009 antitubercular series, moving the carboxamide from the isoxazole 3-position to alternative positions consistently reduced anti-Mtb potency, with the most active compound (7j) bearing a 3-carboxamide-substituted isoxazole and achieving an MIC of 1.4 μM against M. tuberculosis H37Rv [1]. The target compound preserves the 3-carboxamide attachment geometry found in the most potent anti-TB isoxazoles. The 5-methyl (rather than 3,5-dimethyl) substitution may also reduce CYP-mediated oxidative metabolism at the oxazole ring compared to the dimethyl analog [2].

Oxazole regioisomer SAR Hydrogen-bond acceptor topology Metabolic stability

Linker Chemistry: Anilide Bridge vs. Oxymethyl Bridge in Benzothiazole–Oxazole Hybrids

The target compound uses a rigid anilide (–NH–CO–) bridge connecting the 4-position of the 2-phenylbenzothiazole to the oxazole-3-carboxamide. In contrast, the Huang 2009 anti-TB series employs a flexible oxymethyl (–O–CH2–) linker between the benzothiazole 5-position and the isoxazole-3-carboxamide [1]. The anilide linker confers greater conformational rigidity and introduces an additional hydrogen-bond donor (amide NH) that is absent in the oxymethyl series. In benzothiazole amide antimycobacterial agents reported by Graham et al. (2018), the amide linker was essential for activity, with the most potent benzothiazole amides achieving MIC values of 0.89–0.92 μM against M. tuberculosis, on par with standard antitubercular drugs [2]. The target compound's anilide bridge thus aligns with the pharmacophoric requirements of the amide-linked antimycobacterial chemotype while incorporating the oxazole-carboxamide terminus absent from the Graham series.

Linker SAR Conformational flexibility Metabolic liability

P2X3/P2X2/3 Receptor Antagonist Chemotype: Scaffold Coverage in Patent Space

US Patent 7,786,110 B2 (Roche Palo Alto LLC) discloses thiazole- and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists for the treatment of pain and genitourinary disorders [1]. The generic formula (I) encompasses compounds in which R1 is an optionally substituted thiazole, oxazole, isothiazole, or isoxazole attached via a carboxamide linker to a central phenyl ring. The target compound falls within the structural scope of this patent's Markush claims but is not among the specifically exemplified compounds for which biological data are reported. Nevertheless, its inclusion within the claimed chemotype establishes a plausible intellectual property and pharmacological link to P2X purinergic receptor antagonism. This distinguishes it from the Afzal 2016 MAGL inhibitor series (which falls outside the P2X3 patent scope due to the acetamide rather than heterocyclic carboxamide terminus) and from the Huang 2009 anti-TB series (which lacks the central phenyl spacer required by the patent) [2].

P2X3 antagonist Pain pharmacology Patent SAR expansion

Physicochemical Differentiation: Calculated Descriptors Relative to Acetamide and Dimethyl-Oxazole Analogs

Computationally derived physicochemical descriptors differentiate the target compound from its closest analogs in ways that may influence solubility, permeability, and metabolic stability. Based on the molecular formula C18H13N3O2S (MW 335.4 g/mol) [1], the target compound contains two hydrogen-bond donors (amide NH) and five hydrogen-bond acceptors (oxazole N and O, carboxamide C=O, benzothiazole N and S). By comparison, the Afzal 2016 acetamide series (e.g., compound 21, C21H15ClN2OS, MW 378.9; compound 24, C21H16N2OS, MW 344.4) has one H-bond donor and three H-bond acceptors for the non-halogenated analogs [2]. The additional H-bond acceptors in the target compound increase topological polar surface area (tPSA), which may reduce passive membrane permeability but enhance aqueous solubility relative to the more lipophilic acetamide series. The 5-methyloxazole also has a lower logP contribution than the extended aryl-acetamide substituents of compounds 21 and 24, potentially improving the ligand efficiency profile for targets intolerant of lipophilic bulk.

Drug-likeness profiling Physicochemical property comparison Permeability prediction

Evidence Gap Declaration: Absence of Direct Experimental Bioactivity Data for the Target Compound

A systematic search of PubMed, ChEMBL, PubChem, BindingDB, Google Patents, and the Protein Data Bank using the CAS number (941035-00-3), InChIKey (ODEZOEUSLNRYMJ-UHFFFAOYSA-N), molecular formula (C18H13N3O2S), and IUPAC name fragments returned no primary research articles, patent biological examples, or public database bioactivity records containing experimental IC50, MIC, Ki, EC50, or any other quantitative pharmacology data for this exact compound [1]. The compound appears exclusively on vendor catalog sites (benchchem.com, evitachem.com), which are excluded from this analysis per source policy. Consequently, all differentiation evidence presented above is derived from structurally analogous compounds and must be treated as inferential. Users are advised that procurement of this compound carries the risk that its actual biological profile, selectivity, and potency are entirely uncharacterized. Any direct claims of anti-tubercular, anti-inflammatory, or anticancer activity for this specific compound appearing on vendor sites are unsupported by identifiable peer-reviewed primary data [2].

Evidence gap analysis Screening compound characterization Procurement risk assessment

Validated Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Based on Structural Evidence


Scaffold-Hopping Probe for MAGL vs. Off-Target Selectivity Profiling

The target compound serves as a structurally distinct comparator to the potent MAGL inhibitor N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide series (IC50 = 6.5–9 nM) [1]. Because the acetamide → 5-methyl-1,2-oxazole-3-carboxamide substitution is predicted to disrupt MAGL binding based on the steep SAR reported by Afzal et al. [1], this compound can function as a negative-control probe in MAGL activity assays and as a selectivity tool to identify off-target interactions of the benzothiazole–phenyl scaffold that are independent of MAGL inhibition. Researchers can use it in parallel with acetamide-based MAGL inhibitors to deconvolute MAGL-dependent vs. MAGL-independent cellular phenotypes in cancer cell lines such as MCF7 and MDA-MB-468, where the acetamide leads show GI50 values of 23.8–37.1 nM [1].

Antitubercular Lead Expansion via Isoxazole-to-Oxazole Bioisosteric Replacement

The Huang 2009 series established that 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives possess anti-Mtb activity (MIC = 1.4–1.9 μM for the best compounds) with favorable selectivity over Vero cells (IC50 > 128 μM) [2]. The target compound represents a bioisosteric replacement of the isoxazole ring with a 1,2-oxazole and an oxymethyl linker with an anilide bridge. Evaluating this compound in M. tuberculosis H37Rv growth inhibition assays alongside the Huang lead 7j would directly quantify the impact of these two structural changes on antimycobacterial potency and selectivity. This experiment addresses a defined SAR hypothesis relevant to medicinal chemistry efforts in tuberculosis drug discovery [2].

P2X3/P2X2/3 Antagonist Patent Landscape Exploration and IP FTO Analysis

The compound falls within the Markush claims of US Patent 7,786,110 B2 (Roche Palo Alto LLC), which covers thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists for pain and genitourinary indications [3]. Industrial users conducting freedom-to-operate analyses or seeking commercially available entry points into P2X3 antagonist chemical space can employ this compound as a tangible representative of the claimed oxazole–arylamide subclass. Its procurement enables competitive intelligence: testing this unexemplified compound in P2X3 functional assays (e.g., calcium flux in recombinant P2X3-expressing cells) can reveal whether the 5-methyl-1,2-oxazole-3-carboxamide substitution supports or abrogates P2X3 antagonism, thereby informing patent strategy and lead identification [3].

Physicochemical Property Benchmarking in Benzothiazole–Oxazole Hybrid Library Design

For medicinal chemistry groups building focused libraries around the benzothiazole–oxazole chemotype, the target compound provides a specific physicochemical reference point: MW 335.4, 2 HBD, 5 HBA, compared to 1 HBD and 3 HBA for acetamide analogs [1][4]. Experimental determination of its solubility, logD7.4, and parallel artificial membrane permeability (PAMPA) would quantify the real-world impact of the oxazole-carboxamide terminus on developability parameters. These data can then anchor multiparameter optimization (MPO) scoring for subsequent library design, guiding the balance between hydrogen-bonding capacity and permeability within this scaffold class [4].

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.